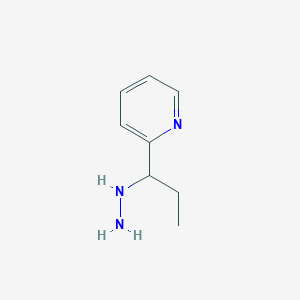
2-(1-Hydrazinylpropyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydrazinylpropyl)pyridine is a chemical compound that belongs to the class of hydrazinopyridines It is characterized by the presence of a hydrazine group attached to a pyridine ring, which imparts unique chemical and biological properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydrazinylpropyl)pyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of halopyridines with hydrazine hydrate in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride. The reaction conditions vary depending on the structure of the initial halogen-substituted pyridine, with temperatures ranging from 0 to 150°C .
Industrial Production Methods: Industrial production of hydrazinopyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the reduction of corresponding diazonium salts is another method employed in industrial settings .
化学反応の分析
Types of Reactions: 2-(1-Hydrazinylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Hydrazine hydrate is a common reagent for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include pyridine N-oxides, reduced hydrazine derivatives, and substituted pyridine compounds .
科学的研究の応用
2-(1-Hydrazinylpropyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biologically active molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antiulcer, and antimicrobial agent.
Industry: It is utilized in the development of herbicides, plant growth regulators, and fungicides.
作用機序
The mechanism of action of 2-(1-Hydrazinylpropyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with specific enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can interact with various receptors and proteins, influencing cellular processes .
類似化合物との比較
2-Hydrazinopyridine: Shares a similar structure but lacks the propyl group.
2-Pyridylhydrazine: Another hydrazinopyridine derivative with different substituents.
Phenazopyridine: A pyridine derivative used as a urinary tract analgesic.
Uniqueness: 2-(1-Hydrazinylpropyl)pyridine is unique due to the presence of both the hydrazine and propyl groups, which confer distinct chemical reactivity and biological activity compared to other hydrazinopyridine derivatives .
特性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
1-pyridin-2-ylpropylhydrazine |
InChI |
InChI=1S/C8H13N3/c1-2-7(11-9)8-5-3-4-6-10-8/h3-7,11H,2,9H2,1H3 |
InChIキー |
XMVNNWBNRZIUCL-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=N1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


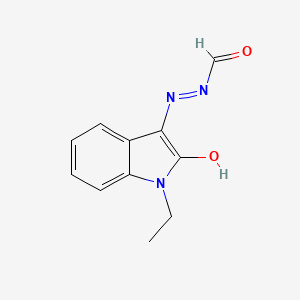
![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)


![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
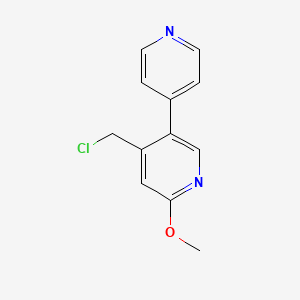
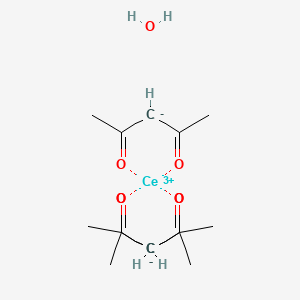

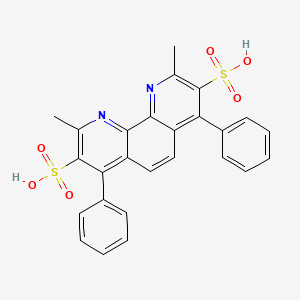
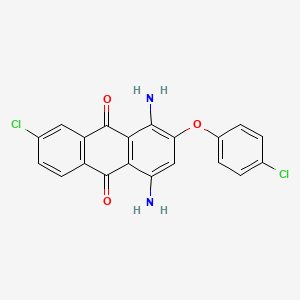
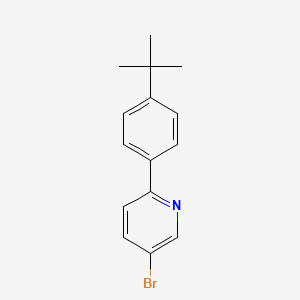
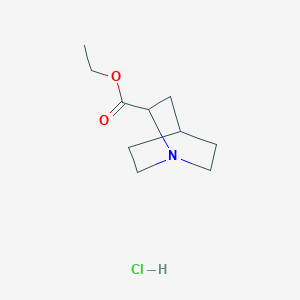
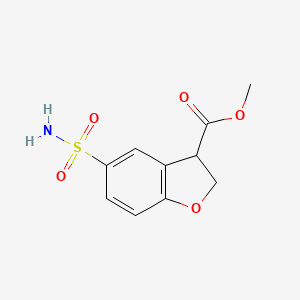
![9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13145003.png)
